molecular formula C15H22O3 B562232 Gemfibrozil-d6 CAS No. 1184986-45-5

Gemfibrozil-d6

Numéro de catalogue B562232
Numéro CAS: 1184986-45-5
Poids moléculaire: 256.375
Clé InChI: HEMJJKBWTPKOJG-LIJFRPJRSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

Gemfibrozil-d6 is an internal standard for the quantification of gemfibrozil . It is a peroxisome proliferator-activated receptor α (PPARα) and PPARγ agonist . In vivo, gemfibrozil reduces serum total cholesterol, triglyceride, and LDL levels in a rat model of high-cholesterol diet-induced hyperlipidemia . Gemfibrozil also reduces atherosclerotic plaque area, superoxide production, and expression of the genes encoding the NF-κB subunit p65 and chemokine (C-C) motif ligand 2 (CCL2) in ApoE-/- mice .


Synthesis Analysis

The synthesis of gemfibrozil involves the O-alkylation using 2,5-dimethylphenol and isobutyl 5-chloro-2,2-dimethylpentanoate . Apart from this, Gemfibrozil synthesis also involves a variety of other intermediates that can induce unwanted impurities .


Molecular Structure Analysis

Gemfibrozil-d6 has a molecular formula of C15H16D6O3 and a molecular weight of 256.4 . The InChi Code for Gemfibrozil-d6 is InChI=1S/C15H22O3/c1-11-6-7-12(2)13(10-11)18-9-5-8-15(3,4)14(16)17/h6-7,10H,5,8-9H2,1-4H3,(H,16,17)/i3D3,4D3 .


Physical And Chemical Properties Analysis

Gemfibrozil-d6 is a solid with a density of 1.0±0.1 g/cm3 . It has a boiling point of 394.7±30.0 °C at 760 mmHg . The vapor pressure is 0.0±1.0 mmHg at 25°C . The enthalpy of vaporization is 68.0±3.0 kJ/mol . The flash point is 141.6±18.1 °C . The index of refraction is 1.512 . The molar refractivity is 71.9±0.3 cm3 . It has 3 H bond acceptors, 1 H bond donor, and 6 freely rotating bonds .

Applications De Recherche Scientifique

Hyperlipidemia Treatment

Gemfibrozil-d6: is primarily used in the treatment of hyperlipidemia , specifically type III and type IV. It effectively reduces serum triglycerides and very low-density lipoprotein cholesterol while increasing high-density lipoprotein cholesterol. This is achieved through the activation of peroxisome proliferator-activated receptors (PPARs), particularly the PPARα isoform .

Nano-Formulation Development

Due to its poor water solubility and small molecule size, Gemfibrozil-d6 has been the subject of research in nano-formulation. Nano-specific drug delivery methods such as nanocrystals, nanosuspensions, or lipid-based formulations are being explored to improve its solubility, permeability, and bioavailability .

Cyclodextrin Complexation

Complexation with β-cyclodextrins is another area of application for Gemfibrozil-d6 . This process enhances the solubility and stability of the drug in aqueous solutions. The complexation with native β-cyclodextrin and its derivatives has been studied using various analytical techniques, providing insights into the molecular interactions and thermodynamic parameters of the drug .

Analytical Techniques in Drug Analysis

Gemfibrozil-d6: serves as a model compound in the development and validation of analytical techniques. Its interaction with β-cyclodextrins has been analyzed using spectrofluorimetry, 1H-NMR spectroscopy, and solubility assays, which are crucial for understanding the drug’s behavior in biological systems .

Supportive Treatment Research

Research has also explored the use of Gemfibrozil-d6 as a supportive treatment in certain disease models. For instance, it has shown efficacy in an animal model of neuronal ceroid lipofuscinosis (NCL), suggesting potential therapeutic applications beyond its primary use in lipid regulation .

Mécanisme D'action

Target of Action

Gemfibrozil-d6, a deuterium-labeled form of Gemfibrozil, primarily targets Peroxisome Proliferator-Activated Receptor alpha (PPAR-α) . PPAR-α is a nuclear receptor that plays a crucial role in regulating lipid metabolism . Additionally, Gemfibrozil-d6 acts as a non-selective inhibitor of several Cytochrome P450 (CYP) isoforms, including CYP2C9, 2C19, 2C8, and 1A2 .

Mode of Action

Gemfibrozil-d6 activates PPAR-α, altering lipid metabolism . This activation leads to increased High-Density Lipoprotein (HDL), Apolipoprotein AI (apo AI), Apolipoprotein AII (apo AII), and Lipoprotein Lipase (LPL). It also inhibits the synthesis of Apolipoprotein B (apo B) and decreases the removal of free fatty acids by the liver . As a result, serum Very Low-Density Lipoprotein (VLDL) levels decrease, and HDL-cholesterol levels increase .

Biochemical Pathways

Gemfibrozil-d6 affects several cellular and molecular mechanisms. It upregulates pro-survival factors such as Peroxisome Proliferator-Activated Receptor Gamma Coactivator 1-alpha (PGC-1α) and Transcription Factor A, Mitochondrial (TFAM), promoting the survival and function of mitochondria in the brain . It also strongly inhibits the activation of Nuclear Factor kappa-light-chain-enhancer of activated B cells (NF-κB), Activator Protein 1 (AP-1), and CCAAT/Enhancer-Binding Protein beta (C/EBPβ) in cytokine-stimulated astroglial cells .

Pharmacokinetics

Gemfibrozil-d6 is rapidly and completely absorbed from the gastrointestinal tract, with peak plasma concentrations occurring within 1-2 hours . It is 99% protein-bound, with negligible binding to alpha-1-acid glycoprotein . The drug is metabolized in the liver, primarily by CYP3A4 . The mean residence time of Gemfibrozil is up to 9.6 hours in patients with chronic renal failure, requiring twice-daily dosing .

Result of Action

The activation of PPAR-α by Gemfibrozil-d6 results in a reduction of serum triglyceride levels in high-risk patients with hyperlipidemia . It also reduces the risk of developing coronary heart disease in patients with Type IIb hyperlipidemia without history or symptoms of coronary heart disease .

Action Environment

The action of Gemfibrozil-d6 can be influenced by environmental factors such as pH. For instance, the complexation of Gemfibrozil with native β-cyclodextrin (β-CD) and its derivatives was studied in aqueous solutions of pH 2.8 and 7.0 . The rate and extent of absorption of Gemfibrozil-d6 increased when administered 30 minutes before meals .

Safety and Hazards

Gemfibrozil-d6 is harmful if swallowed . It may cause cancer and is suspected of damaging fertility or the unborn child . It is advised to obtain special instructions before use and not to handle until all safety precautions have been read and understood . It is recommended to wash thoroughly after handling and not to eat, drink or smoke when using this product .

Propriétés

IUPAC Name

5-(2,5-dimethylphenoxy)-2,2-bis(trideuteriomethyl)pentanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H22O3/c1-11-6-7-12(2)13(10-11)18-9-5-8-15(3,4)14(16)17/h6-7,10H,5,8-9H2,1-4H3,(H,16,17)/i3D3,4D3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HEMJJKBWTPKOJG-LIJFRPJRSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C)OCCCC(C)(C)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C([2H])([2H])C(CCCOC1=C(C=CC(=C1)C)C)(C(=O)O)C([2H])([2H])[2H]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H22O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601028063
Record name Gemfibrozil-d6
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601028063
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

256.37 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Gemfibrozil-d6

CAS RN

1184986-45-5
Record name Gemfibrozil-d6
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601028063
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.